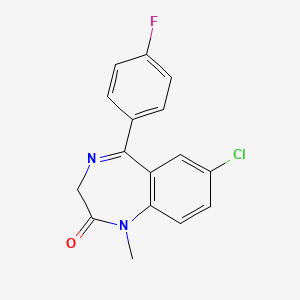

4'-fluoro Diazepam

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12ClFN2O |

|---|---|

Molecular Weight |

302.73 g/mol |

IUPAC Name |

7-chloro-5-(4-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClFN2O/c1-20-14-7-4-11(17)8-13(14)16(19-9-15(20)21)10-2-5-12(18)6-3-10/h2-8H,9H2,1H3 |

InChI Key |

ZGRORUMFMADTLS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 4'-fluoro Diazepam

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (7-chloro-5-(4-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), a benzodiazepine (B76468) derivative. This document details synthetic pathways, experimental protocols for synthesis and analytical characterization, and a summary of its pharmacological mechanism of action. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research, development, and quality control purposes.

Introduction

This compound is an analytical reference standard categorized as a benzodiazepine.[1] It is a fluorinated analog of diazepam, a widely known drug used for its anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. The substitution of a fluorine atom on the 5-phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. Like other benzodiazepines, its mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2][3] Understanding the synthesis and characterization of this compound is crucial for forensic applications, drug development, and pharmacological research.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-amino-5-chloro-4'-fluorobenzophenone. This intermediate is then subjected to a series of reactions to build the diazepine (B8756704) ring, followed by methylation.

Synthetic Pathway Overview

The general synthetic route can be summarized in four main stages:

-

Friedel-Crafts Acylation: Synthesis of the key intermediate, 2-amino-5-chloro-4'-fluorobenzophenone, from p-chloroaniline and 4-fluorobenzoyl chloride.

-

Acetamidation: Reaction of the aminobenzophenone with chloroacetyl chloride to form the 2-(chloroacetamido)-5-chloro-4'-fluorobenzophenone.

-

Cyclization: Ring closure using ammonia (B1221849) to form the 7-membered diazepine ring, yielding 7-chloro-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (nor-4'-fluoro Diazepam).

-

N-Methylation: Introduction of a methyl group at the N-1 position using a suitable methylating agent to yield the final product, this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative method based on established syntheses of related benzodiazepines.[4] It should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

p-Chloroaniline

-

4-Fluorobenzoyl chloride

-

Zinc chloride (anhydrous)

-

Chloroacetyl chloride

-

Ammonia (in ethanol)

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Solvents for extraction and purification (e.g., Dichloromethane (B109758), Ethanol (B145695), Hexane)

Procedure:

-

Synthesis of 2-amino-5-chloro-4'-fluorobenzophenone (Intermediate):

-

In a reaction vessel, combine p-chloroaniline (1 eq) and anhydrous zinc chloride (1.2 eq).

-

Heat the mixture to approximately 180-200°C.

-

Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the molten mixture over 30 minutes.

-

Maintain the temperature and stir for 2-3 hours.

-

Cool the reaction mixture to about 100°C and hydrolyze by adding 2M HCl solution.

-

Extract the product with dichloromethane. Wash the organic layer with water and NaHCO3 solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization from an ethanol/hexane mixture.

-

-

Synthesis of 2-(chloroacetamido)-5-chloro-4'-fluorobenzophenone:

-

Dissolve the purified aminobenzophenone intermediate (1 eq) in dry toluene.

-

Add chloroacetyl chloride (1.5 eq) dropwise while stirring.

-

Reflux the mixture for 3-4 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and evaporate the toluene under reduced pressure. The resulting residue is used directly in the next step.

-

-

Synthesis of 7-chloro-5-(4-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one:

-

Dissolve the crude chloroacetamido intermediate in ethanol.

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add a saturated solution of ammonia in ethanol.

-

Allow the mixture to stir at room temperature overnight.

-

Evaporate the solvent. Dissolve the residue in dichloromethane and wash with water to remove ammonium (B1175870) salts.

-

Dry the organic layer and evaporate to yield the crude product, which can be purified by recrystallization.

-

-

Synthesis of this compound (N-Methylation):

-

Dissolve the product from the previous step (1 eq) in anhydrous DMF.

-

Add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise and allow the reaction to proceed at room temperature for 4-6 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na2SO4, and evaporate the solvent.

-

Purify the final product by recrystallization from ethanol to obtain crystalline this compound.

-

Characterization of this compound

The identity, purity, and structure of the synthesized this compound must be confirmed using various analytical techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂ClFN₂O | |

| Molecular Weight | 302.73 g/mol | |

| CAS Number | 52357-79-6 | |

| Appearance | Solid |

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Interpretation | Reference |

| [M+H]⁺ | 303.1 | Protonated Molecular Ion | |

| M⁺ | 302.06 | Molecular Ion |

Note: Detailed fragmentation patterns are not widely published for the 4'-fluoro isomer, but are expected to be similar to other diazepam analogs, involving characteristic losses from the diazepine ring.

Table 3: Chromatographic Data for this compound

| Technique | Purity | Conditions | Reference |

| HPLC | 100.0% | Not specified | |

| TLC | 100.0% | Not specified |

Characterization Workflow

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC)

This protocol is based on general methods for analyzing diazepam and related benzodiazepines.

-

Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer (pH 2.5-3.0) (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm or 254 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Procedure: Inject 20 µL of the sample solution. Record the chromatogram and determine the retention time and peak area. Purity is calculated based on the relative peak area.

2. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Mode (LC-MS): Electrospray Ionization (ESI), positive mode.

-

Ionization Mode (GC-MS): Electron Ionization (EI) at 70 eV.

-

Sample Preparation: For LC-MS, use the same solution prepared for HPLC analysis. For GC-MS, the sample may need derivatization, but benzodiazepines are often analyzed directly.

-

Procedure: Infuse the sample into the ion source. Acquire the mass spectrum over a range of m/z 50-500. Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support structural confirmation.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of the deuterated solvent.

-

Experiments:

-

¹H NMR: Acquire the proton NMR spectrum. The expected spectrum would show signals in the aromatic region (for the two phenyl rings), a signal for the CH₂ group in the diazepine ring, and a singlet for the N-CH₃ group.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum, which should show a single resonance for the fluorine atom on the phenyl ring.

-

-

Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the molecular structure.

Pharmacology and Mechanism of Action

This compound is expected to act as a positive allosteric modulator of the GABA-A receptor, which is consistent with the mechanism of the benzodiazepine class of drugs.

The GABA-A receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Benzodiazepines bind to a distinct site on the GABA-A receptor, separate from the GABA binding site. This binding does not open the channel directly but induces a conformational change that increases the receptor's affinity for GABA. The result is an enhancement of GABA's natural inhibitory effect: the channel opens more frequently, leading to greater Cl⁻ influx and a more pronounced inhibitory effect. This enhanced GABAergic inhibition in the central nervous system is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.

References

An In-depth Technical Guide on the Mechanism of Action of 4'-Fluoro-Diazepam on GABA-A Receptors

Introduction

4'-Fluoro-diazepam is a halogenated derivative of diazepam, a classical benzodiazepine (B76468). Benzodiazepines are a class of psychoactive drugs that exert their effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor[1]. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, responsible for mediating fast synaptic inhibition[1]. This guide provides a detailed technical overview of the putative mechanism of action of 4'-fluoro-diazepam on GABA-A receptors, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Like other benzodiazepines, 4'-fluoro-diazepam is expected to act as a positive allosteric modulator (PAM) of the GABA-A receptor[1]. It is hypothesized to bind to the benzodiazepine binding site, located at the interface of the α and γ subunits of the GABA-A receptor complex[2][3]. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of GABA-induced channel gating. The primary consequence of this modulation is an increased frequency of the opening of the receptor's intrinsic chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing a generalized inhibitory effect on neurotransmission.

Signaling Pathway

The binding of GABA to its receptor is the primary trigger for channel opening. 4'-Fluoro-diazepam, as a PAM, enhances this process without directly activating the receptor in the absence of GABA.

Quantitative Pharmacological Data (Hypothetical)

The following tables summarize the hypothetical quantitative data for 4'-fluoro-diazepam's interaction with various GABA-A receptor subtypes, extrapolated from data on diazepam and 4'-chloro-diazepam. These values are intended for comparative and illustrative purposes.

Table 1: Hypothetical Binding Affinity (Ki) of 4'-Fluoro-Diazepam for GABA-A Receptor Subtypes

| Receptor Subtype | Hypothetical Ki (nM) for 4'-Fluoro-Diazepam | Reference Compound: Diazepam Ki (nM) | Reference Compound: 4'-Chlorodiazepam Ki (nM) |

| α1β2γ2 | 15 | 10-20 | 25-50 |

| α2β2γ2 | 10 | 8-15 | 20-40 |

| α3β2γ2 | 25 | 20-30 | 40-60 |

| α5β2γ2 | 30 | 25-40 | 50-70 |

Table 2: Hypothetical Functional Potency (EC50) of 4'-Fluoro-Diazepam on GABA-A Receptor Subtypes

| Receptor Subtype | Hypothetical EC50 (nM) for Potentiation of GABA-evoked Currents | Reference Compound: Diazepam EC50 (nM) | Reference Compound: 4'-Chlorodiazepam EC50 (µM) |

| α1β2γ2 | 50 | 30-60 | 1-5 |

| α2β2γ2 | 40 | 25-50 | 0.5-2 |

| α3β2γ2 | 80 | 60-100 | 2-10 |

| α5β2γ2 | 100 | 80-120 | 5-15 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of 4'-fluoro-diazepam with GABA-A receptors.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of 4'-fluoro-diazepam for the benzodiazepine binding site on GABA-A receptors using [3H]flunitrazepam as the radioligand.

-

Membrane Preparation:

-

HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2) are harvested.

-

Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a total volume of 250 µL containing:

-

50 µg of membrane protein

-

1 nM [3H]flunitrazepam

-

Increasing concentrations of 4'-fluoro-diazepam (e.g., 0.1 nM to 10 µM)

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam).

-

The mixture is incubated at 4°C for 60 minutes.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filters are then placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of 4'-fluoro-diazepam that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes to measure the functional potentiation of GABA-evoked currents by 4'-fluoro-diazepam.

-

Oocyte Preparation and Injection:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) at a ratio of 1:1:10.

-

Injected oocytes are incubated at 18°C in Barth's solution for 2-5 days.

-

-

Electrophysiological Recording:

-

Recordings are performed using a two-electrode voltage clamp amplifier.

-

Oocytes are placed in a recording chamber and continuously perfused with standard frog Ringer's solution.

-

The oocyte membrane potential is clamped at -60 mV.

-

Glass microelectrodes are filled with 3 M KCl.

-

-

Drug Application and Data Acquisition:

-

A baseline GABA-evoked current is established by applying a low concentration of GABA (EC10-EC20).

-

4'-Fluoro-diazepam is co-applied with GABA at various concentrations to determine its potentiating effect.

-

Currents are recorded and digitized for offline analysis.

-

-

Data Analysis:

-

The potentiation of the GABA-evoked current is calculated as a percentage increase over the baseline GABA current.

-

A dose-response curve is constructed by plotting the percentage potentiation against the concentration of 4'-fluoro-diazepam.

-

The EC50 value (the concentration of 4'-fluoro-diazepam that produces 50% of the maximal potentiation) is determined by fitting the dose-response curve with a sigmoidal function.

-

Conclusion

4'-Fluoro-diazepam is anticipated to act as a positive allosteric modulator of GABA-A receptors, consistent with the mechanism of other benzodiazepines. Its potency and efficacy are likely to be influenced by the subunit composition of the receptor. The substitution of a fluorine atom at the 4'-position of the C5-phenyl ring is expected to modulate its pharmacokinetic and pharmacodynamic properties compared to diazepam. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of 4'-fluoro-diazepam and other novel benzodiazepine derivatives, which is essential for the advancement of drug discovery and development in this area.

References

- 1. chemisgroup.us [chemisgroup.us]

- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of 4'-Fluoro Diazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro pharmacological profile of 4'-fluoro diazepam, a halogenated derivative of the widely recognized benzodiazepine (B76468), diazepam. While specific experimental data for this compound is not extensively available in the public domain, this document extrapolates its likely pharmacological and metabolic characteristics based on the well-established properties of diazepam and other structurally related fluorinated and chlorinated benzodiazepines. The primary focus is on its interaction with the GABA-A receptor, its functional consequences, and its expected metabolic fate in in-vitro systems. This guide includes detailed, representative experimental protocols and data presented in a structured format to facilitate understanding and future research.

Introduction

Benzodiazepines are a class of psychoactive drugs that exert their effects through the positive allosteric modulation of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. Diazepam, a cornerstone of this class, is known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Chemical modification of the core benzodiazepine structure, such as the introduction of a fluorine atom at the 4'-position of the C-phenyl ring, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom can influence metabolic stability, receptor binding affinity, and efficacy. This guide outlines the expected in-vitro pharmacological profile of this compound.

GABA-A Receptor Binding Affinity

It is anticipated that this compound will bind with high affinity to the benzodiazepine site on GABA-A receptors, which is located at the interface of the α and γ subunits. The affinity is likely to be comparable to that of diazepam and other halogenated analogs.

Table 1: Anticipated GABA-A Receptor Binding Affinity of this compound (Inferred)

| Compound | Receptor Subtype | Ki (nM) (inferred) | Radioligand | Source of Inference |

| This compound | Non-selective | 1 - 10 | [3H]Flunitrazepam | Based on Diazepam and 4'-Chloro Diazepam |

| Diazepam | α1β2γ2 | ~5 | [3H]Flunitrazepam | [1] |

| Diazepam | α2β2γ2 | ~4 | [3H]Flunitrazepam | [1] |

| Diazepam | α3β2γ2 | ~6 | [3H]Flunitrazepam | [1] |

| Diazepam | α5β2γ2 | ~3 | [3H]Flunitrazepam | [1] |

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound.

Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on GABA-A receptors.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine ligand)

-

Receptor Source: Membranes prepared from cells (e.g., HEK293) stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) or from whole brain homogenates (e.g., rat cortex).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, [3H]Flunitrazepam, and assay buffer.

-

Non-specific Binding: Receptor membranes, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam.

-

Competitive Binding: Receptor membranes, [3H]Flunitrazepam, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Efficacy at GABA-A Receptors

This compound is expected to act as a positive allosteric modulator (PAM) of the GABA-A receptor. This means it should enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening, leading to neuronal hyperpolarization.

Table 2: Anticipated Functional Efficacy of this compound (Inferred)

| Assay Type | Parameter | Expected Outcome for this compound | Source of Inference |

| Two-Electrode Voltage Clamp (TEVC) / Patch Clamp | GABA EC50 Shift | Leftward shift in the GABA concentration-response curve | Based on Diazepam's known mechanism[2] |

| Two-Electrode Voltage Clamp (TEVC) / Patch Clamp | Potentiation of GABA-induced current | Dose-dependent increase in the amplitude of GABA-evoked chloride currents | Based on Diazepam's known mechanism |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To characterize the functional potentiation of GABA-induced chloride currents by this compound at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5.

-

GABA Stock Solution.

-

This compound Stock Solution.

-

Two-electrode voltage clamp amplifier and data acquisition system.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

GABA Concentration-Response Curve: Apply increasing concentrations of GABA to the oocyte and record the peak amplitude of the inward chloride current.

-

Potentiation by this compound: Co-apply a fixed, submaximal concentration of GABA (e.g., EC10-EC20) with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

-

Data Analysis: Plot the GABA concentration-response curves in the absence and presence of this compound to determine the shift in the GABA EC50. Plot the potentiation of the GABA-evoked current as a function of the this compound concentration to determine its EC50 for potentiation and maximal efficacy.

In-Vitro Metabolic Profile

The metabolic fate of this compound is predicted to follow the established pathways for diazepam and other halogenated benzodiazepines, primarily involving cytochrome P450 (CYP) mediated oxidation and subsequent glucuronidation. The presence of the fluorine atom may influence the rate and regioselectivity of metabolism.

Table 3: Predicted In-Vitro Metabolites of this compound (Inferred)

| Metabolic Pathway | Predicted Metabolite | Key Enzymes (Inferred) | Source of Inference |

| N-Demethylation | 4'-fluoro-nordiazepam | CYP3A4, CYP2C19 | Based on Diazepam metabolism |

| C3-Hydroxylation | 4'-fluoro-temazepam | CYP3A4 | Based on Diazepam metabolism |

| Aromatic Hydroxylation | Hydroxy-4'-fluoro-diazepam | CYP enzymes | General benzodiazepine metabolism |

| Glucuronidation | 4'-fluoro-diazepam-N-glucuronide | UGTs | Based on flualprazolam metabolism |

| Glucuronidation | 4'-fluoro-temazepam-O-glucuronide | UGTs | Based on temazepam metabolism |

Experimental Protocol: In-Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To identify the major phase I and phase II metabolites of this compound.

Materials:

-

Substrate: this compound

-

Enzyme Source: Pooled Human Liver Microsomes (HLM)

-

Cofactors: NADPH (for Phase I), UDPGA (for Phase II)

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Quenching Solution: Ice-cold acetonitrile (B52724) or methanol.

-

Analytical Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Incubation Setup: In a microcentrifuge tube, pre-warm a mixture of HLM, buffer, and this compound at 37°C.

-

Reaction Initiation: Start the reaction by adding the cofactor(s) (NADPH for Phase I, or NADPH and UDPGA for combined Phase I and II).

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify the parent compound and its metabolites based on their mass-to-charge ratios and fragmentation patterns.

Visualizations

Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for in-vitro pharmacological profiling.

Conclusion

While direct experimental data on this compound is limited, a robust in-vitro pharmacological profile can be inferred from its structural relationship to diazepam and other halogenated benzodiazepines. It is anticipated to be a high-affinity positive allosteric modulator of GABA-A receptors, with a metabolic profile characterized by N-demethylation, C3-hydroxylation, and subsequent glucuronidation. The experimental protocols and data presented in this guide provide a framework for the empirical investigation of this compound and other novel benzodiazepine derivatives. Further research is necessary to definitively characterize its binding affinities to various GABA-A receptor subtypes, its functional efficacy, and its complete metabolic fate.

References

The Strategic Introduction of Fluorine to Benzodiazepines: A Technical Guide to its Discovery and History

This in-depth guide explores the discovery and developmental history of fluorinated benzodiazepines. It is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the chemical modifications that led to some of the most widely prescribed therapeutic agents. The document summarizes key quantitative data, outlines experimental protocols, and visualizes complex biological and experimental processes.

From Serendipity to Strategy: The Benzodiazepine (B76468) Backdrop

The story of benzodiazepines begins not with a targeted design, but with a serendipitous discovery by Leo Sternbach at Hoffmann-La Roche in 1955.[1] While re-examining a series of shelved quinazoline-3-oxide compounds, he identified the first of its class, chlordiazepoxide (Librium), which was marketed in 1960.[1] This was followed by the even more successful diazepam (Valium) in 1963.[1][2][3] These compounds represented a significant improvement over the then-dominant barbiturates, offering a better safety profile, particularly a reduced risk of respiratory depression. Their mechanism of action, which took nearly 15 years to elucidate, involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

The initial success of Librium and Valium spurred a wave of research to create analogues with improved properties. This led chemists to explore the effects of various chemical modifications on the benzodiazepine core structure. One of the most fruitful of these explorations was the introduction of fluorine.

The Fluorine Advantage: Enhancing Potency and Modifying Metabolism

The deliberate incorporation of fluorine into drug molecules became a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target receptor.

In the context of benzodiazepines, fluorination was found to often increase the compound's potency and could be used to fine-tune its pharmacokinetic profile, including its half-life and metabolic pathways. This strategic modification gave rise to a new generation of benzodiazepines with distinct clinical applications.

Key Fluorinated Benzodiazepines: A Developmental Timeline

Several fluorinated benzodiazepines have made a significant impact on clinical practice.

-

Flurazepam (Dalmane): Developed by Roche Pharmaceuticals, flurazepam was patented in 1968 and introduced for medical use that same year. It was one of the first fluorinated benzodiazepine hypnotics to be marketed for the treatment of insomnia. Clinical studies demonstrated its effectiveness in inducing and maintaining sleep, particularly over prolonged use.

-

Flunitrazepam (Rohypnol): Synthesized in 1963 and discovered at Roche under the leadership of Leo Sternbach, flunitrazepam was first marketed in 1972. It is a potent hypnotic agent, also possessing anxiolytic, sedative, and muscle-relaxant properties. It is classed as a nitro-benzodiazepine and is the fluorinated N-methyl derivative of nitrazepam.

-

Midazolam (Versed): This short-acting benzodiazepine is characterized by its rapid onset of action. It is widely used for pre-anesthetic sedation and for treating seizures. Its pharmacokinetics are well-described by a two-compartment model, with a relatively short elimination half-life of around 2.3 hours. The oral bioavailability of midazolam can be variable due to significant first-pass metabolism in the liver.

-

Designer Fluorinated Benzodiazepines: In recent years, a number of "designer" benzodiazepines, often fluorinated analogues of existing drugs like alprazolam (e.g., flualprazolam), have emerged. These substances are often produced to circumvent drug regulations and have not undergone rigorous safety and efficacy testing. Studies suggest that the addition of fluorine in these designer drugs can increase pharmacokinetic parameters like half-life and volume of distribution, potentially leading to increased toxicity.

Quantitative Pharmacological Data

The following table summarizes key pharmacokinetic parameters for selected fluorinated benzodiazepines.

| Compound | Elimination Half-life (t½) | Oral Bioavailability | Protein Binding | Primary Metabolism |

| Flurazepam | Long (active metabolite N-desalkylflurazepam has t½ of 40-250h) | Not specified | ~97% | Hepatic |

| Flunitrazepam | 18-26 hours | ~85% | ~80% | Hepatic (N-demethylation, reduction of nitro group) |

| Midazolam | 1.5-2.5 hours | Variable, ~40-50% | 97% | Hepatic (CYP3A4) |

| Flualprazolam | Increased compared to alprazolam | Not established | Not established | Presumed Hepatic |

Experimental Protocols

5.1. Representative Synthesis: Flunitrazepam

While the original proprietary synthesis by Hoffmann-La Roche is not fully public, general synthetic routes for 1,4-benzodiazepines are well-established in the chemical literature. A plausible, generalized approach for a compound like flunitrazepam would involve the following key steps:

-

Preparation of the Benzophenone (B1666685) Intermediate: The synthesis would likely start with a 2-amino-2'-fluoro-5-nitrobenzophenone. This intermediate is central to forming the benzodiazepine core.

-

Formation of the Seven-Membered Ring: The benzophenone is reacted with an amino acid, such as glycine (B1666218) or its ester, often in the presence of a dehydrating agent or under conditions that facilitate cyclization. This step forms the initial diazepine (B8756704) ring structure.

-

N-Methylation: The nitrogen at the 1-position of the benzodiazepine ring is methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

-

Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure flunitrazepam. The identity and purity would be confirmed by methods like melting point determination, infrared (IR) spectroscopy, and mass spectrometry.

5.2. Key Experiment: Receptor Binding Assay ([³H]flunitrazepam)

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. [³H]flunitrazepam is a commonly used radioligand for studying the benzodiazepine binding site on the GABA-A receptor.

-

Objective: To determine the binding affinity (Ki) of a novel fluorinated benzodiazepine.

-

Materials:

-

Synaptic membrane preparation from rat or bovine brain tissue (e.g., cerebral cortex).

-

[³H]flunitrazepam (radioligand).

-

Unlabeled diazepam or clonazepam (for determining non-specific binding).

-

Test compound (the novel fluorinated benzodiazepine) at various concentrations.

-

Tris-HCl buffer (pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to isolate the synaptic membranes, which are rich in GABA-A receptors.

-

Incubation: The membrane preparation is incubated in tubes containing the buffer, a fixed concentration of [³H]flunitrazepam, and varying concentrations of the unlabeled test compound. A separate set of tubes containing a high concentration of unlabeled diazepam is used to define non-specific binding.

-

Filtration: After incubation to reach equilibrium, the contents of each tube are rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with cold buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Processes

Conclusion

The introduction of fluorine into the benzodiazepine scaffold, transitioning from the serendipitous discovery of the initial compounds to a rational design strategy, marked a pivotal moment in medicinal chemistry. This single atomic substitution enabled the development of drugs with enhanced potency, tailored pharmacokinetic profiles, and improved clinical utility. The history of fluorinated benzodiazepines, from early hypnotics like flurazepam to widely used anesthetics like midazolam, showcases a successful application of chemical principles to refine and optimize a therapeutic class. The ongoing emergence of fluorinated designer benzodiazepines, however, underscores the continued relevance and potency of this chemical modification, while also highlighting the public health challenges they present. Future research will undoubtedly continue to leverage the unique properties of fluorine in the quest for even more selective and safer psychotropic agents.

References

4'-fluoro Diazepam CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

CAS Number: 52357-79-6[1]

Molecular Formula: C₁₆H₁₂ClFN₂O[1]

This document provides a comprehensive overview of 4'-fluoro Diazepam, a fluorinated analog of Diazepam. It is intended to serve as a technical resource, consolidating available data on its chemical properties, synthesis, analytical methodologies, and pharmacological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 302.7 g/mol | [1] |

| Formal Name | 7-chloro-5-(4-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | [1] |

| Solubility | DMF: 12 mg/ml, Slightly soluble in DMSO and Ethanol | [1] |

| SMILES | CN1C(=O)CN=C(C2=C1C=C(Cl)C=C2)C3=CC=C(F)C=C3 | |

| InChI | InChI=1S/C16H12ClFN2O/c1-20-14-7-4-11(17)8-13(14)16(19-9-15(20)21)10-2-5-12(18)6-3-10/h2-8H,9H2,1H3 | [1] |

Synthesis and Characterization

Conceptual Synthetic Workflow

The synthesis of this compound would likely involve the reaction of a 2-amino-5-chlorobenzophenone (B30270) derivative with a glycine (B1666218) equivalent, followed by cyclization and N-methylation.

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocols

General Analytical Methods

The following are general protocols for the analysis of benzodiazepines that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific ratio may need to be optimized.

-

Detection: UV detection at a wavelength of approximately 230-254 nm.

-

Flow Rate: Typically 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Derivatization may be necessary to improve volatility and thermal stability.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectrometer scanning a relevant mass range.

Pharmacological Activity

This compound is categorized as an analytical reference standard and is noted to possess anticonvulsant activity in mice.[1] However, it is also reported to have minimal biological activity compared to Diazepam.[2]

Anticonvulsant Activity Data

The primary data regarding the anticonvulsant activity of this compound comes from a study by Sternbach et al. (1974).[1] The following table summarizes the reported activity.

| Compound | Anticonvulsant Activity (Metrazol test, mice, mg/kg) - ED₅₀ |

| Diazepam | 0.5 |

| This compound | 10 |

Experimental Protocol for Anticonvulsant Screening (Metrazol Test)

The following is a generalized protocol based on standard methods for assessing anticonvulsant activity.

-

Animals: Male mice are typically used.

-

Drug Administration: The test compound (this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Induction of Seizures: After a set period (e.g., 30-60 minutes), a convulsant agent such as pentylenetetrazol (Metrazol) is administered subcutaneously.

-

Observation: The animals are observed for a defined period for the presence or absence of clonic and tonic seizures.

-

Data Analysis: The dose of the test compound that protects 50% of the animals from seizures (ED₅₀) is calculated using statistical methods.

Signaling Pathway

The pharmacological effects of benzodiazepines are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABAₐ) receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines act as positive allosteric modulators of the GABAₐ receptor.

Caption: Mechanism of action of benzodiazepines at the GABAₐ receptor.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The synthesis and handling of chemical compounds should only be performed by qualified individuals in appropriate laboratory settings.

References

Unveiling the Anticonvulsant Potential of 4'-fluoro Diazepam: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the anticonvulsant properties of 4'-fluoro Diazepam, a halogenated derivative of diazepam, based on available data from preclinical animal models. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel antiepileptic therapies.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Benzodiazepines, such as diazepam, are a well-established class of drugs with potent anticonvulsant, anxiolytic, and sedative properties. Their mechanism of action primarily involves the positive allosteric modulation of GABA-A receptors, leading to an enhancement of GABAergic inhibition in the central nervous system.

The substitution of halogen atoms into the chemical structure of benzodiazepines has been a strategy to modulate their pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a derivative of diazepam with a fluorine atom at the 4' position of the C-5 phenyl ring. While research on this specific analog is not as extensive as for its parent compound, existing evidence confirms its anticonvulsant activity in animal models.[1][2] This document aims to consolidate the available information, present it in a structured format, and provide detailed experimental context for further research and development.

Mechanism of Action: The GABA-A Receptor Complex

The anticonvulsant effects of this compound, like other benzodiazepines, are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

References

The Metabolic Landscape of 4'-fluoro Diazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-fluoro Diazepam, a halogenated derivative of diazepam, is a compound of interest within the benzodiazepine (B76468) class. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the putative metabolic pathways of this compound, drawing upon established knowledge of diazepam and other halogenated benzodiazepine metabolism. This document details the anticipated enzymatic reactions, presents hypothetical quantitative data for comparative analysis, outlines detailed experimental protocols for in vitro investigation, and includes visualizations of the metabolic pathways and experimental workflows.

Introduction

Diazepam, a widely prescribed benzodiazepine, undergoes extensive hepatic metabolism primarily through N-demethylation and C3-hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[1][2][3][4] The introduction of a fluorine atom at the 4'-position of the phenyl ring in this compound is expected to influence its metabolic profile. While direct and extensive research on the metabolism of this compound is limited, the well-documented biotransformation of diazepam and other structurally related compounds, such as 4'-chlorodiazepam (B374661), provides a strong foundation for predicting its metabolic pathways.[5] This guide synthesizes this information to provide a detailed technical resource for professionals in drug metabolism and development.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is anticipated to proceed through two primary phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I metabolism of this compound is expected to involve N-demethylation and hydroxylation, analogous to diazepam. The primary metabolites are predicted to be 4'-fluoro-N-desmethyldiazepam and 4'-fluoro-3-hydroxydiazepam.

-

N-Demethylation: This reaction, catalyzed primarily by CYP2C19 and CYP3A4, would remove the methyl group from the N1 position to form 4'-fluoro-N-desmethyldiazepam (also known as 4'-fluoronordiazepam).

-

3-Hydroxylation: Catalyzed mainly by CYP3A4, this reaction would introduce a hydroxyl group at the C3 position to form 4'-fluoro-3-hydroxydiazepam (a potential analogue of temazepam).

-

Aromatic Hydroxylation: While less common for diazepam itself in humans, hydroxylation of the 4'-fluorophenyl ring is a possibility, potentially leading to phenolic metabolites. However, the presence of the electron-withdrawing fluorine atom might hinder this pathway. Studies on similar compounds like 4'-chlorodiazepam show hydroxylation occurs.

These primary metabolites are likely to be pharmacologically active and can undergo further metabolism. For instance, 4'-fluoro-N-desmethyldiazepam could be subsequently hydroxylated at the 3-position to form 4'-fluoro-oxazepam .

Predicted Phase I and II metabolic pathways of this compound.

Phase II Metabolism

The hydroxylated metabolites generated in Phase I are expected to undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble and readily excretable compounds. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this conjugation. The resulting glucuronide conjugates are then typically eliminated in the urine.

Quantitative Analysis of Metabolism (Hypothetical Data)

To facilitate comparative analysis, the following table summarizes hypothetical kinetic parameters for the primary metabolic pathways of this compound. These values are projected based on known data for diazepam and are intended to serve as a baseline for experimental investigation.

| Metabolic Pathway | Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| N-Demethylation | 4'-fluoro-N-desmethyldiazepam | CYP2C19 | 50 | 300 | 6.0 |

| N-Demethylation | 4'-fluoro-N-desmethyldiazepam | CYP3A4 | 150 | 500 | 3.3 |

| 3-Hydroxylation | 4'-fluoro-3-hydroxydiazepam | CYP3A4 | 200 | 400 | 2.0 |

| 3-Hydroxylation | 4'-fluoro-oxazepam | CYP3A4 | 100 | 250 | 2.5 |

Note: These are hypothetical values and require experimental validation.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols provide a framework for investigating the metabolic pathways of this compound in vitro.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This experiment aims to identify the primary Phase I metabolites and the CYP enzymes involved.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19)

-

Acetonitrile (B52724) (ice-cold)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding this compound (at various concentrations to determine kinetics). For enzyme inhibition studies, pre-incubate with the specific CYP inhibitor before adding the substrate.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex and centrifuge the mixture to precipitate proteins.

-

Analysis: Analyze the supernatant for the parent compound and its metabolites using a validated LC-MS/MS method.

Workflow for in vitro metabolism studies using human liver microsomes.

In Vitro Incubation with Human Hepatocytes

This experiment allows for the investigation of both Phase I and Phase II metabolism in a more physiologically relevant system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Multi-well culture plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ice-cold)

-

LC-HRMS (High-Resolution Mass Spectrometry) system

Procedure:

-

Cell Seeding: Thaw and seed cryopreserved human hepatocytes in multi-well plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

-

Treatment: Remove the seeding medium and add fresh medium containing this compound at the desired concentration.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Collection: At each time point, collect both the culture medium and the cell lysate.

-

Sample Preparation: To the collected samples, add ice-cold acetonitrile to terminate enzymatic reactions and precipitate proteins. Centrifuge to clarify.

-

Analysis: Analyze the supernatant using LC-HRMS to identify both Phase I and Phase II metabolites.

Conclusion

The metabolic pathways of this compound are predicted to be similar to those of diazepam, involving N-demethylation and hydroxylation as the primary Phase I reactions, followed by glucuronidation. The presence of the 4'-fluoro substituent may influence the rate and regioselectivity of these reactions. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic fate of this compound, which is essential for its further development and clinical application. The provided hypothetical data and visualizations serve as a valuable starting point for researchers in this field.

References

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fludiazepam (2'-Fluoro Derivative of Diazepam) as a Research Chemical for Neuroscience

Document ID: RCN-BZD-2025-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Fludiazepam is a potent psychoactive substance and a controlled substance in many jurisdictions. All handling and experimentation should be conducted in accordance with local laws and regulations, within a suitably equipped laboratory, and under the supervision of qualified personnel.

A Note on Nomenclature: The term "4'-fluoro Diazepam" is ambiguous. While a compound with a fluorine at the 4'-position exists (CAS 52357-79-6), literature indicates it has minimal biological activity[1][2]. In contrast, the 2'-fluoro derivative of diazepam, Fludiazepam (CAS 3900-31-0), is a highly potent benzodiazepine (B76468). Given the context of a research chemical for neuroscience, this guide will focus exclusively on the pharmacologically active and well-documented Fludiazepam .

Abstract

Fludiazepam (7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a potent derivative of diazepam, distinguished by the substitution of a fluorine atom on the 2'-position of the C5-phenyl ring[3]. This structural modification significantly enhances its binding affinity for the benzodiazepine site on the γ-aminobutyric acid type A (GABA-A) receptor, reportedly being four times greater than that of diazepam[4][5]. As a positive allosteric modulator of the GABA-A receptor, Fludiazepam potentiates the inhibitory effects of GABA, leading to pronounced anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. This whitepaper provides a comprehensive technical overview of Fludiazepam's pharmacology, pharmacokinetics, and its application as a tool in neuroscience research. It includes detailed experimental protocols for its characterization and diagrams of its mechanism of action and experimental workflows.

Chemical and Physical Properties

Fludiazepam is a synthetic compound belonging to the 1,4-benzodiazepine (B1214927) class. Its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

| Synonyms | Erispan, Ro5-3448, 2'-fluoro Diazepam | |

| CAS Number | 3900-31-0 | |

| Molecular Formula | C₁₆H₁₂ClFN₂O | |

| Molecular Weight | 302.73 g/mol | |

| pKa | 2.22 |

Pharmacology

Mechanism of Action

Like other benzodiazepines, Fludiazepam exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Fludiazepam binds to a specific site on the receptor, known as the benzodiazepine (BZD) site, which is located at the interface between an α and a γ subunit. This binding induces a conformational change in the receptor that increases its affinity for GABA. The result is a more frequent opening of the chloride channel in the presence of GABA, leading to enhanced Cl⁻ influx and a potentiation of GABA's inhibitory effects. It does not activate the receptor directly but requires the presence of GABA to exert its modulatory effect.

Caption: Mechanism of Fludiazepam as a positive allosteric modulator of the GABA-A receptor.

Pharmacodynamics

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of Fludiazepam is crucial for its therapeutic and research applications.

| Parameter | Description | Reference(s) |

| Metabolism | Primarily hepatic, likely involving cytochrome P450 enzymes. | |

| Plasma Half-life | Reported to be between 10-30 hours. | |

| Excretion | Metabolites are primarily excreted via the kidneys (renal excretion). | |

| Distribution | Accumulates primarily in the cortex and thalamus. |

Key Experimental Protocols

The following protocols are standardized methodologies used to characterize benzodiazepines like Fludiazepam.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of Fludiazepam for the benzodiazepine site on GABA-A receptors.

-

Materials:

-

Radioligand: [³H]Flunitrazepam or [³H]Flumazenil.

-

Tissue Source: Rat or mouse cortical membranes, or membranes from HEK293 cells expressing specific recombinant GABA-A receptor subtypes.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Non-specific Binding Control: High concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam).

-

Glass fiber filters, scintillation vials, scintillation fluid, liquid scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize brain cortex (or cell pellet) in ice-cold buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat wash steps to remove endogenous GABA. Final pellet is resuspended in assay buffer and protein concentration is determined (e.g., via Bradford assay).

-

Assay Setup: In test tubes, combine the membrane preparation (e.g., 100-200 µg protein), a fixed concentration of radioligand (e.g., 1-2 nM [³H]Flunitrazepam), and varying concentrations of Fludiazepam (e.g., 0.1 nM to 10 µM).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or 30°C) for a set time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Fludiazepam. Calculate the IC₅₀ (concentration of Fludiazepam that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the modulatory effect of a compound on the function of ion channels expressed in Xenopus laevis oocytes.

-

Objective: To determine the efficacy and potency of Fludiazepam as a positive allosteric modulator of specific GABA-A receptor subtypes.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Two-electrode voltage clamp (TEVC) amplifier and recording setup.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

GABA and Fludiazepam stock solutions.

-

-

Methodology:

-

Oocyte Preparation: Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₂₀, a concentration that elicits 5-20% of the maximal GABA response) for a short duration to establish a baseline current (I_GABA).

-

Co-application: After a washout period, pre-incubate the oocyte with a specific concentration of Fludiazepam for 1-2 minutes, then co-apply the same EC₅-EC₂₀ concentration of GABA with Fludiazepam. Record the potentiated current (I_GABA+Fludiazepam).

-

Data Analysis: Calculate the potentiation as a percentage: ((I_GABA+Fludiazepam / I_GABA) - 1) * 100. Generate a concentration-response curve by testing multiple concentrations of Fludiazepam to determine the EC₅₀ (concentration for 50% of maximal potentiation) and the maximum potentiation effect.

-

Caption: A logical workflow for the preclinical characterization of Fludiazepam.

In Vivo Behavioral Assay (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents and for screening potential anxiolytic or anxiogenic compounds.

-

Objective: To evaluate the anxiolytic-like effects of Fludiazepam in mice or rats.

-

Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm). It consists of two open arms and two arms enclosed by high walls, with a central platform.

-

Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar).

-

Methodology:

-

Acclimation: Animals should be acclimated to the testing room for at least 60 minutes before the trial. The experimenter should handle the animals for several days prior to testing.

-

Drug Administration: Administer Fludiazepam (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the test.

-

Trial: Place the animal on the central platform of the maze, facing an open arm. Allow the animal to explore the maze freely for a 5-minute period.

-

Recording: The session is recorded by an overhead video camera connected to a tracking software (e.g., ANY-maze).

-

Data Analysis: Key parameters measured include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (a measure of general locomotor activity).

-

-

Interpretation: An anxiolytic effect is indicated by a statistically significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated control group, without a significant change in total locomotor activity.

-

Conclusion

Fludiazepam is a potent benzodiazepine that serves as a valuable research tool for investigating the neurobiology of the GABA-A receptor system. Its high affinity and robust pharmacological effects make it a suitable compound for studies on anxiety, epilepsy, sedation, and motor control. The standardized protocols outlined in this guide provide a framework for researchers to reliably characterize the binding, functional, and behavioral properties of Fludiazepam and other novel GABA-A receptor modulators. Due to its high potency, careful dose-selection and adherence to safety protocols are critical when utilizing this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fludiazepam - Wikipedia [en.wikipedia.org]

- 4. Fludiazepam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Fludiazepam | C16H12ClFN2O | CID 3369 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 4'-fluoro Diazepam in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4'-fluoro Diazepam in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for use in research, clinical, and forensic toxicology laboratories for pharmacokinetic studies and other applications requiring the precise measurement of this compound.

Introduction

This compound is a benzodiazepine (B76468) derivative with potential applications in various research fields.[1] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2] This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma.

Physicochemical Properties

-

Chemical Name: 7-chloro-5-(4-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one[1]

-

Molecular Formula: C₁₆H₁₂ClFN₂O[1]

-

Molecular Weight: 302.7 g/mol [1]

Experimental

Materials and Reagents

-

This compound analytical standard

-

Fludiazepam-d4 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard (IS), Fludiazepam-d4, are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and QC samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the IS from plasma.

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Fludiazepam-d4 in 50% methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 4.0 | 90 |

| 5.0 | 90 |

| 5.1 | 10 |

| 7.0 | 10 |

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed. Disclaimer: These transitions are predicted based on the fragmentation patterns of similar benzodiazepines and require experimental optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 303.1 | 275.1 | 100 | 25 |

| This compound (Qualifier) | 303.1 | 139.0 | 100 | 35 |

| Fludiazepam-d4 (IS) | 307.1 | 247.1 | 100 | 28 |

Method Validation (Representative Data)

The following tables present representative data for the validation of this method, adapted from established methods for other benzodiazepines. Disclaimer: This data is for illustrative purposes and would need to be confirmed experimentally for this compound.

Table 1: Calibration Curve Parameters

| Analyte | Linearity Range (ng/mL) | r² | Weighting |

| This compound | 0.5 - 500 | >0.995 | 1/x |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | <15 | 85-115 | <15 | 85-115 |

| Low QC | 1.5 | <15 | 85-115 | <15 | 85-115 |

| Mid QC | 50 | <15 | 85-115 | <15 | 85-115 |

| High QC | 400 | <15 | 85-115 | <15 | 85-115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85-115 | 85-115 |

| High QC | 400 | 85-115 | 85-115 |

Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Logical relationship of analyte, internal standard, and quantification.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in a research setting. The proposed method parameters and performance characteristics provide a strong foundation for the implementation and validation of this assay in any bioanalytical laboratory.

References

Application Note: Analysis of 4'-Fluoro Diazepam by Gas Chromatography-Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4'-fluoro diazepam, a designer benzodiazepine, in biological matrices using gas chromatography-mass spectrometry (GC-MS). The methodologies provided are intended for researchers, scientists, and drug development professionals. The protocol covers sample preparation, derivatization, GC-MS parameters, and data analysis.

Introduction

This compound is a designer benzodiazepine, structurally similar to diazepam, with a fluorine atom substituted on the 4'-position of the C-5 phenyl ring. Like other benzodiazepines, it is expected to exhibit psychoactive properties, making its detection and quantification crucial in forensic toxicology, clinical research, and drug development.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity. However, many benzodiazepines are polar and can be thermally labile, often requiring derivatization to improve their chromatographic behavior and prevent on-column degradation.[2][3] This protocol outlines a reliable method for the analysis of this compound, including a derivatization step to form a more stable tert-butyldimethylsilyl (TBDMS) derivative.[4]

Experimental Protocol

This protocol is adapted from established methods for the analysis of benzodiazepines in biological samples.[5][6]

Biological samples such as blood, urine, or plasma require extraction to isolate the analyte from matrix interferences.[5] Urine samples should first undergo enzymatic hydrolysis to cleave conjugated benzodiazepines.[5][6]

-

Hydrolysis (for Urine Samples):

-

To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours or overnight) to ensure complete hydrolysis.[5]

-

-

Solid-Phase Extraction:

-

Fortify the hydrolyzed urine or other biological samples (1 mL) with a deuterated internal standard.[6]

-

Add 3 mL of 100 mM sodium acetate (B1210297) buffer (pH 4.5) and vortex for 15 seconds.[5]

-

Centrifuge the samples at approximately 3000 rpm for 10 minutes.[5]

-

Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by deionized water and finally with the acetate buffer.

-

Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[5]

-

Wash the cartridge with deionized water, followed by a weak organic solvent to remove interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.[5]

-

Elute the analyte with an appropriate elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium (B1175870) hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Figure 1. Workflow for Solid-Phase Extraction (SPE) of this compound.

Derivatization with a silylating agent is performed to increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[4][7] N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is commonly used to create tert-butyldimethylsilyl derivatives.[5][6]

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of MTBSTFA with 1% tert-butyldimethylsilyl chloride (TBDMSCl).[4]

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS system.